REACTION_CXSMILES
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[Br:1][C:2]1[CH:3]=[C:4]([O:11][CH3:12])[CH:5]=[C:6](CC#N)[CH:7]=1.[OH-:13].[Na+].[CH2:15]([OH:17])[CH3:16]>>[Br:1][C:2]1[CH:3]=[C:4]([O:11][CH3:12])[CH:5]=[C:6]([CH2:16][C:15]([OH:13])=[O:17])[CH:7]=1 |f:1.2|
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Name
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|
Quantity
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22.6 g
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Type
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reactant
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Smiles
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BrC=1C=C(C=C(C1)CC#N)OC
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Name
|
|
Quantity
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300 mL
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Type
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reactant
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Smiles
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[OH-].[Na+]
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Name
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|
Quantity
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225 mL
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Type
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reactant
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Smiles
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C(C)O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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is heated to 95° for 18 hours
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Duration
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18 h
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Type
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CONCENTRATION
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Details
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The mixture is concentrated in vacuo
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Type
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EXTRACTION
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Details
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extracted with ethyl acetate
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Type
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EXTRACTION
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Details
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The ethyl acetate extract
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Type
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WASH
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Details
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is washed
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried with sodium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=C(C1)CC(=O)O)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |